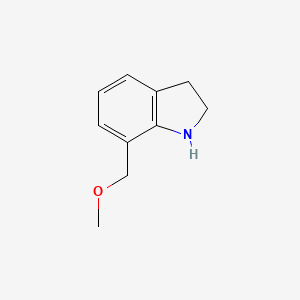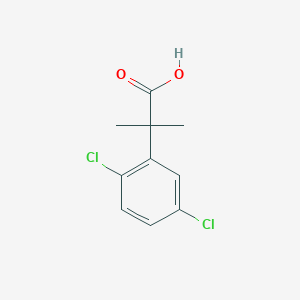![molecular formula C12H21BrO B13300724 ([(2-Bromocyclopentyl)oxy]methyl)cyclohexane](/img/structure/B13300724.png)
([(2-Bromocyclopentyl)oxy]methyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([(2-Bromocyclopentyl)oxy]methyl)cyclohexane is a chemical compound with the molecular formula C₁₂H₂₁BrO and a molecular weight of 261.2 g/mol . This compound is characterized by the presence of a bromocyclopentyl group attached to a cyclohexane ring via an oxy-methyl linkage. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([(2-Bromocyclopentyl)oxy]methyl)cyclohexane typically involves the reaction of cyclopentyl bromide with cyclohexanol in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Common bases used include sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
([(2-Bromocyclopentyl)oxy]methyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclopentyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of cyclopentyl alcohols or ketones.
Reduction: Formation of cyclopentyl derivatives with reduced functional groups.
Scientific Research Applications
([(2-Bromocyclopentyl)oxy]methyl)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ([(2-Bromocyclopentyl)oxy]methyl)cyclohexane involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- ([(2-Chlorocyclopentyl)oxy]methyl)cyclohexane
- ([(2-Iodocyclopentyl)oxy]methyl)cyclohexane
- ([(2-Fluorocyclopentyl)oxy]methyl)cyclohexane
Uniqueness
([(2-Bromocyclopentyl)oxy]methyl)cyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits distinct reactivity patterns in substitution and other chemical reactions .
Properties
Molecular Formula |
C12H21BrO |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
(2-bromocyclopentyl)oxymethylcyclohexane |
InChI |
InChI=1S/C12H21BrO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h10-12H,1-9H2 |
InChI Key |
UAGARGCIQKUDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2CCCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


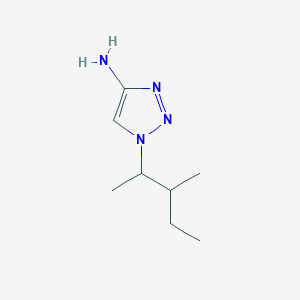
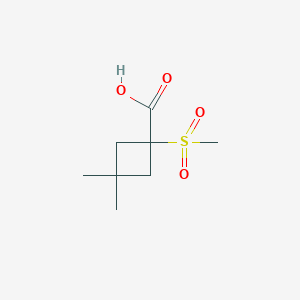
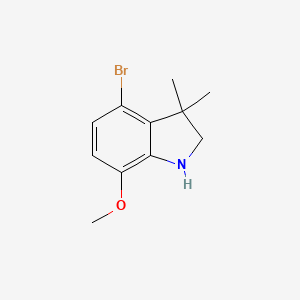
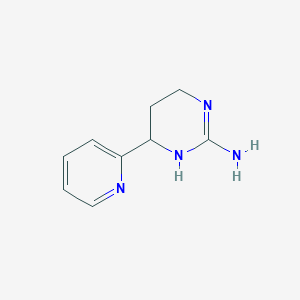
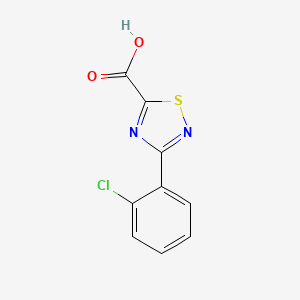

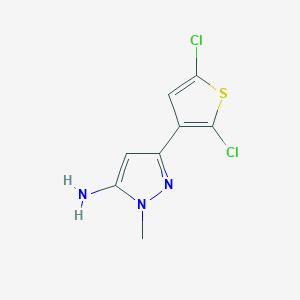

amine](/img/structure/B13300696.png)

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13300711.png)
